N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C20H16ClFN2O and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide is 354.0935190 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligand Development for PET Imaging
One of the significant scientific applications of compounds similar to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide is in the development of radioligands for Positron Emission Tomography (PET) imaging. For instance, [18F]NCQ 115, a compound with a structure related to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide, has been identified as a selective dopamine D-2 receptor antagonist, making it suitable for PET imaging in the brain. This application is crucial for studying dopamine-related neurological disorders and for clinical diagnostic purposes (Halldin, Högberg, & Farde, 1994).
Allosteric Modulation of Receptors
Another research application of similar compounds is as allosteric modulators of receptors. For example, CPPHA, a compound structurally related to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide, has been found to act as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). These findings have implications for neurological research and potential therapeutic applications (O'Brien et al., 2004).
Green Synthesis and Biological Evaluation
Compounds with a similar structure are also being explored for green synthesis and biological evaluations. For instance, novel α-aminophosphonates were synthesized using a related compound, showcasing high cytotoxic activity against various cancer cell lines. This research is significant in the field of medicinal chemistry, especially in the development of new anticancer agents (Poola et al., 2019).
Iron-Catalyzed Fluorination
Additionally, compounds similar to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-2-pyridinylbenzamide are used in iron-catalyzed fluorination processes. This methodology is crucial for the development of novel synthetic routes in organic chemistry and for creating fluorinated compounds with potential applications in medicinal chemistry (Groendyke, AbuSalim, & Cook, 2016).
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O/c1-14-8-10-15(11-9-14)20(25)24(19-7-2-3-12-23-19)13-16-17(21)5-4-6-18(16)22/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJQIPDNYSLBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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